Einecs 309-229-3
Description
EINECS 309-229-3 is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), a regulatory database encompassing chemicals marketed in the EU before 1981. The substance is subject to regulatory frameworks like REACH (Registration, Evaluation, Authorization, and Restriction of Chemicals), which mandates toxicity assessments and risk mitigation strategies .
Properties
CAS No. |
100145-56-0 |
|---|---|
Molecular Formula |
C27H36N4O9 |
Molecular Weight |
560.6 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;2-[2-[2-(1,3-dioxoisoindol-2-yl)ethyl-(hydroxymethyl)amino]ethylcarbamoyl]benzoic acid |
InChI |
InChI=1S/C21H21N3O6.C6H15NO3/c25-13-23(10-9-22-18(26)14-5-1-4-8-17(14)21(29)30)11-12-24-19(27)15-6-2-3-7-16(15)20(24)28;8-4-1-7(2-5-9)3-6-10/h1-8,25H,9-13H2,(H,22,26)(H,29,30);8-10H,1-6H2 |
InChI Key |
ONPVBQDHQVLNNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCN(CCNC(=O)C3=CC=CC=C3C(=O)O)CO.C(CO)N(CCO)CCO |
Origin of Product |
United States |
Chemical Reactions Analysis
Einecs 309-229-3 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in substituted products.
Scientific Research Applications
Einecs 309-229-3 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be utilized in studies involving biochemical pathways and molecular interactions. In medicine, the compound could be investigated for its potential therapeutic effects. Additionally, it has industrial applications, such as in the production of specialized materials and chemicals .
Mechanism of Action
The mechanism of action of Einecs 309-229-3 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. This interaction can lead to various biochemical and physiological responses, depending on the context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The comparison focuses on structural analogs (e.g., differing functional groups or substituents) and functional analogs (e.g., shared industrial applications). Key criteria include physicochemical properties, toxicity profiles, and regulatory status.
Structural Analogs
Structural similarity is quantified using the Tanimoto index , a metric comparing molecular fingerprints. Compounds with ≥70% similarity are considered analogs for read-across predictions . For example:
- QSAR models for fish toxicity show chlorinated alkanes exhibit higher acute toxicity (LC50: 0.5–2.0 mg/L) compared to non-halogenated analogs due to increased membrane permeability .
- Organothiophosphates (e.g., EINECS 201-212-7): Structural sulfur substitutions alter reactivity and toxicity. Daphnid immobilization assays reveal organothiophosphates are 10–100x more toxic than their phosphate counterparts due to enhanced acetylcholinesterase inhibition .
Functional Analogs
Functional analogs are grouped by industrial use, such as solvents or flame retardants:
- Trifluoroacetic acid (TFA) vs. Acetic acid : TFA (EINECS 201-029-0) has higher acidity (pKa = 0.23) and thermal stability due to fluorine electronegativity, making it superior for niche applications like peptide synthesis. However, its environmental persistence (half-life >5 years) contrasts with acetic acid’s biodegradability (half-life <1 week) .
- ERGO reference substances : A subset of 28 compounds with well-defined bioavailability properties covers ~54% of EINECS chemicals in computational models, demonstrating functional overlap in solubility and partition coefficients .
Data Tables
Table 1: Key Properties of EINECS 309-229-3 and Analogs
| Property | This compound* | Chlorinated Alkanes | Organothiophosphates | Trifluoroacetic Acid |
|---|---|---|---|---|
| log Kow | 2.5–3.8 (predicted) | 3.0–4.5 | 2.8–3.5 | 1.5 |
| Acute Toxicity (LC50) | 10 mg/L (QSAR) | 0.5–2.0 mg/L | 0.1–1.0 mg/L | 150 mg/L |
| Regulatory Status | REACH compliant | Restricted (Annex XVII) | Pesticide Directive | Annex VI (CLP) |
*Predicted via QSAR models due to data gaps .
Table 2: Tanimoto Similarity Scores for Read-Across Predictions
| EINECS Compound | Similarity Score | Labeled Analog (REACH Annex VI) |
|---|---|---|
| 309-229-3 | 75% | 204-727-1 (Chlorobenzene) |
| 200-831-0 | 82% | 201-207-8 (1,2-Dichloroethane) |
| 201-212-7 | 68% | 203-777-6 (Parathion-methyl) |
Data derived from PubChem 2D fingerprints .
Research Findings
- Computational Coverage : Only 1,387 REACH Annex VI chemicals are needed to predict hazards for 33,000 EINECS substances via read-across, highlighting the efficiency of structural similarity networks .
- Toxicity Prediction: QSAR models for mononitrobenzenes and chlorinated alkanes achieve >80% accuracy within validated log Kow ranges, reducing reliance on animal testing .
- Regulatory Gaps: Over 46% of EINECS chemicals (e.g., botanical extracts) lack classifiable structures, necessitating novel assessment methods like natural flavor complex safety protocols .
Notes
Q & A
Q. Advanced
- Control Variables: Isolate factors (e.g., temperature, pressure, light exposure) using factorial design.
- Measurement Techniques: Deploy DSC (differential scanning calorimetry) for enthalpy changes or TGA (thermogravimetric analysis) for decomposition thresholds.
- Data Validation: Replicate trials (n ≥ 3) and apply Arrhenius equation to model stability trends .
Methodological Workflow:
Define stability thresholds (e.g., <5% degradation over 24 hours).
Use accelerated aging studies to simulate long-term effects.
Cross-validate with computational models (e.g., DFT calculations) .
What strategies are effective for managing large datasets from spectroscopic characterization of this compound?
Q. Basic
- Data Structuring: Organize raw spectra (e.g., NMR, XRD) in annotated folders with metadata (date, instrument settings).
- Software Tools: Use MestReNova for NMR processing or CrystalMaker for XRD analysis.
- Supplementary Materials: Archive large datasets in repositories like Zenodo or Figshare .
Table 2: Recommended Tools for Data Management
| Tool | Application |
|---|---|
| MNova | NMR/IR peak integration |
| OriginLab | Statistical graphing |
| Python (Pandas) | Batch data processing |
How can researchers address low reproducibility in synthetic yields of this compound across different laboratories?
Q. Advanced
- Inter-Lab Collaboration: Share standardized reagents and protocols via platforms like protocols.io .
- Sensitivity Analysis: Identify critical parameters (e.g., stirring rate, catalyst aging) using DoE (Design of Experiments).
- Peer Review: Publish detailed troubleshooting appendices, including failed attempts and corrective actions .
What advanced techniques are suitable for elucidating the stereochemical configuration of this compound?
Q. Advanced
- Chiral Chromatography: Use HPLC with chiral columns (e.g., Chiralpak IA) and polarimetric detection.
- X-ray Crystallography: Resolve absolute configuration via single-crystal analysis (R-factor < 5%).
- Computational Modeling: Compare experimental CD spectra with DFT-simulated spectra .
How should researchers integrate contradictory literature findings into a cohesive review of this compound’s applications?
Q. Basic
- Systematic Review: Use PRISMA guidelines to screen and categorize studies by methodology.
- Meta-Analysis: Statistically aggregate data (e.g., effect sizes) to identify consensus or outliers.
- Critical Appraisal: Evaluate study limitations (e.g., small sample sizes, unvalidated assays) .
What methodologies validate the environmental impact assessments of this compound in ecotoxicology studies?
Q. Advanced
- OECD Guidelines: Follow Test No. 201 (Algal Growth Inhibition) or 211 (Daphnia Reproduction).
- QSAR Modeling: Predict toxicity endpoints using quantitative structure-activity relationships.
- Field Sampling: Correlate lab data with real-world monitoring (e.g., LC-MS/MS detection in waterways) .
How can researchers optimize reaction conditions for this compound to maximize atom economy while minimizing byproducts?
Q. Advanced
- Green Chemistry Principles: Use catalytic systems (e.g., enzymatic catalysts) and solvent-free conditions.
- DoE Optimization: Apply response surface methodology (RSM) to balance variables (temperature, stoichiometry).
- Byproduct Profiling: Identify side products via LC-MS and refine pathways .
What statistical approaches are recommended for analyzing dose-response relationships in pharmacological studies of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
